3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-4-18-8(3)10(6-15-18)12-11-9(14(19)20)5-7(2)16-13(11)21-17-12/h5-6H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHOOMROYBICLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC3=NC(=CC(=C23)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety and an isoxazole ring, which are known to contribute to various biological activities. The structural formula can be represented as follows:
This structure is significant as it may influence the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have indicated that derivatives of this compound exhibit notable antibacterial properties. For instance, similar compounds in the pyrazole family have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| Compound C | 0.0195 | Bacillus mycoides |
These findings suggest that the This compound could possess similar or enhanced antibacterial properties due to its unique structure.
Antifungal Activity
In addition to antibacterial effects, compounds containing the pyrazole and isoxazole frameworks have demonstrated antifungal activity against various fungal strains. Preliminary tests indicate that these compounds can inhibit the growth of fungi such as Candida albicans.
Anticancer Activity
Emerging research indicates potential anticancer properties linked to this compound. It has been noted that derivatives with similar structural motifs exhibit significant inhibition of cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study evaluating the cytotoxic effects of related compounds on human tumor cell lines (HeLa, HCT116) reported IC50 values indicating effective inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
These results suggest that This compound may also demonstrate potent anticancer activity.
The biological activity of this compound is likely mediated through multiple mechanisms, including enzyme inhibition (e.g., CYP450 enzymes) and interference with cellular signaling pathways involved in proliferation and survival.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrazole compounds exhibit antiviral properties. Specifically, compounds similar to 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid have been studied for their efficacy against viruses such as Hepatitis B. A patent describes methods of treating viral infections through the administration of such compounds, suggesting a promising avenue for antiviral drug development .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. A study on related isoxazole derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This positions the compound as a candidate for further exploration in the development of new antibiotics.
Anti-inflammatory Effects
Compounds containing isoxazole rings have been noted for their anti-inflammatory properties. Research into similar structures has shown that they can inhibit inflammatory pathways, making them suitable for treating conditions like arthritis or other inflammatory diseases .
Neuroprotective Effects
Recent studies have indicated that pyrazole-containing compounds may offer neuroprotective benefits. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress, which could be beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrazole derivatives highlighted the effectiveness of this compound in inhibiting Hepatitis B virus replication in vitro. The compound demonstrated a dose-dependent response, indicating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Testing
In another investigation, various isoxazole derivatives were tested against common bacterial strains. The results showed that certain modifications to the isoxazole structure significantly enhanced antibacterial activity, suggesting that similar modifications could be applied to the target compound to improve its efficacy.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group at position 4 undergoes esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility and bioavailability.
Table 1: Esterification conditions and products
Mechanistic studies indicate that the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. The pyrazole and isoxazole rings remain intact under these conditions.
Amide Formation
The carboxylic acid reacts with primary/secondary amines to form amides, a key step in prodrug development.
Table 2: Representative amide derivatives
The hydrazide derivative (Table 2, entry 3) has been utilized in coordination chemistry due to its ability to form stable metal complexes .
Pyrazole Ring Functionalization
The 1-ethyl-5-methylpyrazole substituent undergoes regioselective modifications:
N-Dealkylation
The ethyl group at N1 can be removed under acidic conditions (e.g., HBr/AcOH, 100°C), yielding a pyrazole NH-free analog . This intermediate is pivotal for further cross-coupling reactions.
Electrophilic Substitution
The methyl group at C5 of the pyrazole undergoes bromination with N-bromosuccinimide (NBS) under radical initiation, producing a bromomethyl derivative (72% yield) .
Isoxazole Ring Reactivity
The isoxazole ring demonstrates stability under basic conditions but undergoes ring-opening in strong acids (e.g., conc. HCl, 120°C), yielding a β-keto amide intermediate. This reactivity aligns with studies on analogous isoxazolopyridines.
Decarboxylation Pathways
Thermal decarboxylation (200–220°C under vacuum) eliminates CO₂, generating 6-methylisoxazolo[5,4-b]pyridine. This product serves as a precursor for palladium-catalyzed cross-coupling reactions.
Condensation Reactions
The carboxylic acid participates in cyclocondensation with thioureas or guanidines, forming fused heterocycles. For example:
Table 3: Condensation products
Metal Complexation
The pyrazole nitrogen and carboxylate oxygen act as bidentate ligands, forming stable complexes with Cu(II), Zn(II), and Fe(III). These complexes show enhanced antioxidant activity compared to the parent compound .
This compound’s multifunctional architecture enables diverse synthetic transformations, positioning it as a valuable scaffold in medicinal and materials chemistry. Further studies are warranted to explore its full reactivity profile and applications.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with Compound A , as derived from the evidence:
Functional Group and Bioactivity Insights
- Carboxylic Acid vs.
- Fluorine Substituents : The fluorophenyl group in 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazol-4-carboxylic acid may enhance binding affinity in biological targets (e.g., kinases) via hydrophobic or electrostatic interactions .
- Ring Fusion : Compound A ’s isoxazolo[5,4-b]pyridine core distinguishes it from simpler pyrazole-isoxazole hybrids (e.g., 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid ), which lack the extended π-conjugation and rigidity .
Commercial and Research Relevance
- Category Significance : Classification under C7 () may correlate with its use in niche applications, such as metalloenzyme inhibition or as a ligand in coordination chemistry.
Q & A
Basic: What are common synthetic strategies for synthesizing this compound?
Answer:
The synthesis of fused pyrazole-isoxazolopyridine systems typically involves cyclocondensation and functionalization steps. A general approach includes:
Cyclocondensation : Reacting a pyrazole-carbaldehyde precursor with hydrazine derivatives under reflux in ethanol/acetic acid to form the pyrazole core .
Isoxazole Ring Formation : Using alkylation or cyclization reactions with methyl groups, as seen in similar isoxazolopyridine syntheses .
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid moiety .
| Key Step | Reagents/Conditions | Reference |
|---|---|---|
| Pyrazole Core Formation | Hydrazine hydrate, acetic acid, reflux | |
| Isoxazole Cyclization | Alkyl halides, base catalysis | |
| Ester Hydrolysis | NaOH in ethanol, 60–80°C |
Advanced: How can regioselectivity challenges in cyclization steps be addressed?
Answer:
Regioselectivity in heterocyclic ring formation is influenced by:
- Catalyst Choice : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance selectivity in cross-coupling steps .
- Steric and Electronic Effects : Electron-withdrawing groups on the pyrazole ring direct cyclization to the less hindered position .
- Temperature Control : Lower temperatures (e.g., 40°C) favor kinetic products, while higher temperatures (100°C) promote thermodynamic control .
Basic: What spectroscopic techniques validate the compound’s structure?
Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl/methyl groups at δ 1.2–1.5 ppm) and carbon backbone .
- 2D-COSY/HMBC : Confirms connectivity between pyrazole and isoxazole rings .
FTIR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .
Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ = 273.26 for C₁₃H₁₂N₄O₃) .
Advanced: How do computational methods aid conformational analysis?
Answer:
- DFT Calculations : Compare experimental NMR/IR data with theoretical spectra (B3LYP/6-311++G(d,p) basis set) to confirm ground-state geometry .
- Molecular Dynamics (MD) : Simulate stability under physiological conditions (e.g., solvation in water) to predict bioavailability .
Basic: What safety protocols are recommended for handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (particle size <5 µm) .
- Storage : Store at –20°C in airtight containers, away from oxidizers (e.g., HNO₃, KMnO₄) .
Advanced: How is stability assessed under varying pH and temperature?
Answer:
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h) to identify degradation products via HPLC .
- Oxidative Stress : Treat with H₂O₂ (3% v/v) to test susceptibility to radical reactions .
Thermogravimetric Analysis (TGA) : Quantify decomposition above 200°C .
Basic: Which analytical methods ensure purity >95%?
Answer:
HPLC : Use a C18 column (4.6 × 250 mm) with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile). Gradient: 10–90% B over 30 min, UV detection at 254 nm .
Karl Fischer Titration : Measures residual moisture (<0.5% w/w) .
Advanced: How to resolve contradictions in spectral data?
Answer:
- X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing N-methyl vs. O-methyl groups) .
- Isotopic Labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous HMBC correlations .
Basic: How to evaluate in vitro biological activity?
Answer:
Enzyme Inhibition Assays :
Cell Viability : MTT assay (IC₅₀ determination) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: Strategies to enhance pharmacological properties via structural modification?
Answer:
- Bioisosteric Replacement : Replace the ethyl group with trifluoromethyl (CF₃) to improve metabolic stability .
- Prodrug Design : Convert carboxylic acid to ethyl ester for enhanced membrane permeability .
- Heterocycle Fusion : Introduce a chlorophenyl group (as in [5,4-b]pyridines) to modulate target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
